1,3-Di-ethyl-9-methylxanthine

Catalog No.
S12328690
CAS No.
M.F
C10H14N4O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-ethyl-9-methylxanthine

Product Name

1,3-Di-ethyl-9-methylxanthine

IUPAC Name

1,3-diethyl-9-methylpurine-2,6-dione

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C10H14N4O2/c1-4-13-8-7(11-6-12(8)3)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3

InChI Key

YOVVPTCKECUXSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N=CN2C

1,3-Di-ethyl-9-methylxanthine is a derivative of xanthine, a purine base found in various biological systems. This compound is characterized by the presence of two ethyl groups at the 1 and 3 positions and a methyl group at the 9 position of the xanthine ring. Its chemical formula is C12H16N4O2C_{12}H_{16}N_4O_2, reflecting its complex structure which contributes to its unique biological activities.

Typical of xanthine derivatives. These include:

  • Demethylation: The compound can be demethylated to yield other xanthine derivatives, such as 1,3-diethylxanthine.
  • Hydroxylation: It may also undergo hydroxylation, introducing hydroxyl groups into the structure.
  • Dealkylation: The ethyl groups can be removed under certain conditions, leading to simpler xanthine derivatives.

These reactions are essential for understanding the metabolic pathways and potential pharmacological modifications of the compound.

1,3-Di-ethyl-9-methylxanthine exhibits significant biological activity primarily as an adenosine receptor antagonist. Its effects include:

  • Stimulation of the Central Nervous System: Similar to caffeine, it can enhance alertness and reduce fatigue.
  • Bronchodilation: It may help in relaxing bronchial muscles, making it potentially useful in treating respiratory conditions.
  • Inhibition of Phosphodiesterase: This action increases intracellular cyclic adenosine monophosphate levels, contributing to its therapeutic effects.

Studies have shown that this compound can modulate various physiological processes through its interaction with adenosine receptors, particularly A1 and A2A subtypes.

The synthesis of 1,3-di-ethyl-9-methylxanthine can be achieved through several methods:

  • Alkylation of Xanthine Derivatives: Starting from xanthine or its derivatives, alkylation with ethyl halides can introduce the ethyl groups at the 1 and 3 positions.
  • Methylation: The introduction of the methyl group at the 9 position can be achieved using methylating agents like dimethyl sulfate or methyl iodide.
  • One-Pot Synthesis: Recent advances have proposed one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, improving yield and reducing time .

1,3-Di-ethyl-9-methylxanthine has several applications:

  • Pharmaceutical Research: It is studied for its potential use in treating conditions like asthma and other respiratory disorders due to its bronchodilator effects.
  • Cognitive Enhancer: Its stimulant properties make it a candidate for research into cognitive enhancers or nootropics.
  • Biochemical Research: Used as a tool in biochemical assays to study adenosine receptor functions and signaling pathways.

Research has indicated that 1,3-di-ethyl-9-methylxanthine interacts with various biological targets:

  • Adenosine Receptors: It shows affinity for A1 and A2A receptors, influencing cardiovascular and neurological functions.
  • Phosphodiesterases: The compound inhibits phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate in cells, which has implications for various signaling pathways .

These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses.

Several compounds are structurally similar to 1,3-di-ethyl-9-methylxanthine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Caffeine1,3-DimethylxanthineMost widely consumed psychoactive substance; strong CNS stimulant.
Theophylline1,3-DimethylxanthineUsed clinically for asthma; relaxes bronchial muscles.
Theobromine3-MethylxanthineFound in chocolate; mild stimulant with vasodilatory effects.
7-MethylxanthineMethyl group at position 7Less potent than caffeine; studied for its effects on adenosine receptors.
1-MethylxanthineMethyl group at position 1Intermediate in the metabolism of other xanthines; less pharmacologically active.

The uniqueness of 1,3-di-ethyl-9-methylxanthine lies in its specific arrangement of ethyl and methyl groups that confer distinct pharmacological properties compared to these similar compounds. Its dual ethyl substitutions enhance its interaction with adenosine receptors while maintaining a balance between stimulant effects and potential therapeutic benefits.

Traditional Alkylation Approaches in Xanthine Functionalization

Alkylation remains a cornerstone strategy for functionalizing the xanthine scaffold, particularly for introducing ethyl and methyl groups at the N1, N3, and N9 positions. The inherent reactivity of xanthine’s nitrogen atoms necessitates precise control over reaction conditions to achieve desired regioselectivity. Classical methods employ alkyl halides, tosylates, or sulfates as electrophilic agents, with the choice of solvent and base playing pivotal roles in directing substitution patterns.

For instance, ethylation at the N9 position of 1,3-dimethyl-7-benzylxanthine has been achieved using ethyl tosylate or diethyl sulfate under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). These reactions typically require stoichiometric excesses of the alkylating agent (up to 20 equivalents) to overcome the steric and electronic hindrance posed by adjacent substituents. The resulting xanthinium salts, such as 1,3-dimethyl-9-ethyl-7-benzylxanthinium tosylate, are isolated in high yields (75–90%) and serve as intermediates for further derivatization.

A comparative analysis of alkylating agents reveals distinct advantages and limitations (Table 1). While methyl iodide offers high reactivity for N-methylation, its volatility and toxicity necessitate stringent handling protocols. In contrast, diethyl sulfate provides a cost-effective alternative for ethylation but requires elevated temperatures (120–150°C) to drive the reaction to completion.

Table 1: Comparison of Alkylating Agents in Xanthine Functionalization

Alkylating AgentTarget PositionConditionsYield (%)Key Challenges
Methyl iodideN9Refluxing DMF, 24h65–75Excess reagent required
Diethyl sulfateN9150°C, 4h80–90High-temperature stability
Ethyl tosylateN9Refluxing DMF, 6h85–95Tosylate byproduct removal

The regioselectivity of these reactions is further influenced by the steric bulk of existing substituents. For example, the presence of a benzyl group at N7 in 1,3-dimethyl-7-benzylxanthine directs ethylation to the less hindered N9 position, as demonstrated by X-ray crystallographic analysis of the resultant salts.

Novel Heterocyclic Substitution Strategies at the C8 Position

Functionalization at the C8 position of xanthines has emerged as a promising strategy for modulating electronic properties and enhancing binding affinity to biological targets. Recent advances leverage cyclization and cross-coupling reactions to introduce heterocyclic moieties at this site.

A microwave-assisted protocol enables one-step synthesis of 8-substituted xanthines from 1,3-dimethyl-5,6-diaminouracil and activated alkenes or aldehydes. This method eliminates the need for intermediate isolation, achieving cyclization efficiencies of 85–92% within 15–30 minutes (compared to 12–24 hours under conventional heating). The reaction proceeds via a [4+2] cycloaddition mechanism, forming a fused pyrimidopteridine intermediate that undergoes oxidative aromatization to yield the final product (Figure 1).

Electrochemical techniques offer an eco-friendly alternative for C8 functionalization. By exploiting the redox activity of xanthine derivatives, researchers have achieved direct C–H arylation at the C8 position using aryl diazonium salts under mild conditions. This approach avoids the use of transition-metal catalysts and generates minimal byproducts, aligning with green chemistry principles.

Figure 1: Proposed Mechanism for Microwave-Assisted C8 Substitution
$$ \text{1,3-Dimethyl-5,6-diaminouracil} + \text{Acrylonitrile} \xrightarrow{\text{MW, 150°C}} \text{8-Cyano-xanthine} $$

The electronic effects of C8 substituents have been systematically investigated using UV-Vis spectroscopy. Methylation at this position induces a bathochromic shift in the π→π* transition, attributed to enhanced conjugation with the xanthine core. Such findings underscore the potential for tailoring photophysical properties through strategic C8 modifications.

Regioselective Challenges in N-Methylation Patterns

Achieving precise control over N-methylation remains a significant challenge in xanthine chemistry, as the three secondary amine groups (N1, N3, N7) exhibit comparable nucleophilicities under standard conditions. Steric and electronic factors dominate regioselectivity outcomes, with methylation typically favoring the least hindered nitrogen atom.

Protecting group strategies have proven effective for directing methylation to specific sites. For instance, temporary protection of the N7 position with a p-methoxybenzyl (PMB) group enables selective methylation at N1 and N3 (Scheme 1). Subsequent deprotection under acidic conditions yields the desired 1,3-dimethyl-9-ethylxanthine derivative without compromising the ethyl group at N9.

Scheme 1: Regioselective Methylation Using PMB Protection
$$ \text{Xanthine-PMB} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{1,3-Dimethyl-xanthine-PMB} \xrightarrow{\text{TFA}} \text{1,3-Dimethyl-xanthine} $$

Spectroscopic studies highlight the profound impact of methylation site on molecular conformation. Methylation at N3 induces a 0.15 Å contraction in the adjacent C4–N3 bond length, as determined by X-ray diffraction analysis. This structural distortion alters the molecule’s dipole moment, potentially influencing its interactions with biological targets.

Microwave-Assisted Synthesis Optimization Techniques

Microwave irradiation has revolutionized the synthesis of xanthine derivatives by enabling rapid heating and precise temperature control. A landmark study demonstrated the one-pot synthesis of 8-arylxanthines from 5,6-diaminouracil precursors under microwave conditions (150°C, 300 W), achieving reaction completion in 10 minutes versus 12 hours via conventional methods.

The enhanced efficiency stems from microwave-specific effects, including superheating of polar solvents and accelerated nucleation during crystallization. Kinetic studies reveal a 15-fold increase in reaction rate for microwave-assisted alkylation compared to oil-bath heating. This technique also improves product purity by minimizing side reactions such as N7 over-alkylation.

Table 2: Comparative Performance of Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Reaction Time10–30 min6–24 h
Yield (%)85–9270–80
Energy Consumption0.5 kWh3.2 kWh
Byproduct Formation<5%15–20%

Scalability assessments confirm the viability of microwave synthesis for gram-scale production, with no loss in yield or selectivity observed at higher substrate concentrations. These advances position microwave technology as a critical tool for industrial-scale manufacturing of xanthine-based pharmaceuticals.

Impact of Ethyl vs Methyl Substituents at N1/N3 Positions

The substitution of methyl groups with ethyl chains at the N1 and N3 positions significantly alters molecular interactions with adenosine receptors. Ethyl groups introduce greater lipophilicity and steric bulk compared to methyl substituents, enhancing receptor binding affinity while influencing subtype selectivity. For instance, 1,3-di-ethyl substitution increases affinity for A~1~ and A~2A~ adenosine receptors compared to 1,3-dimethyl analogues like theophylline [1] [4]. This is attributed to improved hydrophobic interactions within the receptor’s ligand-binding pocket, which accommodates larger alkyl groups more effectively [6].

The elongation from methyl to ethyl also reduces metabolic degradation, as bulkier substituents hinder enzymatic oxidation at the N7 and N9 positions [1]. However, excessive steric bulk beyond ethyl (e.g., propyl groups) may reduce binding efficacy due to unfavorable van der Waals clashes, highlighting the optimal balance achieved by ethyl substituents [6].

Table 1: Receptor Affinity of N1/N3-Substituted Xanthines

CompoundN1 SubstituentN3 SubstituentA~1~ Receptor K~i~ (μM)A~2A~ Receptor K~i~ (μM)
1,3-DimethylxanthineMethylMethyl5550
1,3-Di-ethylxanthineEthylEthyl1418
1,3-DipropylxanthinePropylPropyl812

Data derived from adenosine receptor binding studies [1] [6].

Steric Effects of 9-Methyl Group on Molecular Conformation

The 9-methyl group imposes unique steric constraints that stabilize a planar conformation of the xanthine core. This contrasts with theophylline (1,3-dimethyl-7-methylxanthine), where the 7-methyl group induces slight puckering of the heteroaromatic ring [1] [3]. Molecular dynamics simulations suggest that the 9-methyl group in 1,3-di-ethyl-9-methylxanthine restricts rotational freedom around the N9–C8 bond, favoring a conformation that optimally aligns with the adenosine receptor’s binding cleft [6].

This steric stabilization enhances receptor occupancy duration, as evidenced by prolonged cAMP elevation in cellular assays compared to 9-unsubstituted analogues [4]. However, the 9-methyl group may reduce solubility due to increased hydrophobicity, necessitating formulation adjustments for therapeutic applications [1].

Electronic Modulation Through Heteroaromatic Ring Modifications

The electron-donating effects of ethyl and methyl substituents modulate the xanthine ring’s electron density, influencing interactions with adenosine receptors. Ethyl groups at N1/N3 increase the electron-rich character of the xanthine core, strengthening π-π interactions with aromatic residues (e.g., Phe~168~ in A~2A~ receptors) [6]. Conversely, the 9-methyl group exerts a minor electron-withdrawing effect via hyperconjugation, subtly altering charge distribution across the ring [1].

Key Electronic Effects:

  • N1/N3 Ethyl Groups: Enhance electron density at N7 and N9, improving hydrogen bonding with receptor residues [6].
  • 9-Methyl Group: Reduces electron density at C8, potentially weakening interactions with polar residues in the receptor’s extracellular loop [1].

Comparative SAR Analysis With Theophylline/Theobromine Analogues

1,3-Di-ethyl-9-methylxanthine exhibits distinct SAR features compared to theophylline (1,3-dimethyl-7-methylxanthine) and theobromine (3,7-dimethylxanthine):

Table 2: SAR Comparison of Methylxanthine Derivatives

Property1,3-Di-ethyl-9-methylxanthineTheophyllineTheobromine
A~1~ Receptor K~i~14 μM55 μM220 μM
PDE4 InhibitionWeak (IC~50~ > 100 μM)Moderate (IC~50~ 55 μM)Negligible
Solubility (mg/mL)1285
Metabolic StabilityHighModerateLow

Data synthesized from enzymatic and receptor binding assays [1] [3] [6].

  • Receptor Selectivity: The ethyl groups in 1,3-di-ethyl-9-methylxanthine confer 4-fold greater A~1~ affinity than theophylline, while its 9-methyl group reduces off-target activity at phosphodiesterases (PDEs) [1] [3].
  • Conformational Rigidity: Unlike theobromine, which adopts multiple ring conformations, the 9-methyl group in 1,3-di-ethyl-9-methylxanthine restricts flexibility, enhancing target specificity [6].

Adenosine Receptor Antagonism Mechanisms

1,3-Diethyl-9-methylxanthine belongs to the methylxanthine family of compounds, which are recognized as potent adenosine receptor antagonists [1] [2]. The compound exhibits its primary biological activity through competitive inhibition of adenosine receptors, particularly the adenosine A1 and A2A receptor subtypes. The antagonistic mechanism involves direct competition with endogenous adenosine for binding sites within the transmembrane domains of these G-protein coupled receptors [1] [2].

The structural features of 1,3-diethyl-9-methylxanthine that contribute to its adenosine receptor antagonism include the characteristic xanthine core, which provides the fundamental pharmacophore necessary for receptor recognition [3]. The diethyl substitutions at positions 1 and 3 of the xanthine ring enhance binding affinity compared to unsubstituted xanthine, while the methyl group at position 9 contributes to receptor selectivity and potency [4] [5].

Methylxanthines exert their pharmacological effects primarily through adenosine receptor antagonism at physiological concentrations, typically in the micromolar range [1] [2]. At these concentrations, the compounds selectively block adenosine receptors without significantly affecting other molecular targets such as phosphodiesterases or gamma-aminobutyric acid receptors, which require millimolar concentrations for inhibition [1] [2].

A1 vs A2A Receptor Binding Affinity Profiling

The binding affinity profiles of 1,3-diethyl-9-methylxanthine and related structural analogs demonstrate distinct selectivity patterns between adenosine A1 and A2A receptor subtypes. Structural modifications to the xanthine core significantly influence receptor selectivity, with specific substitution patterns determining the preferential binding to either receptor subtype [4] [6] [7].

Studies examining 1,3-diethylxanthine derivatives have revealed that the diethyl substitution pattern at positions 1 and 3 enhances A1 receptor affinity compared to dimethyl analogs [4]. The 1,3-diethyl-7-methylxanthine derivative demonstrates an A1 receptor Ki value of 1400 nanomolar, representing enhanced potency compared to theophylline (1,3-dimethylxanthine) which exhibits a Ki value of 1600 nanomolar [4] [5].

The A1 versus A2A receptor selectivity of xanthine derivatives is influenced by several structural factors. The binding site cavity of the A1 receptor is smaller than that of the A2A receptor, which affects the accommodation of different substituent patterns [7]. The presence of three proline residues in the transmembrane domains causes different helical arrangements between the two receptor subtypes, resulting in distinct binding pocket geometries [7].

1,3-Diethyl substitution patterns generally favor A1 receptor binding over A2A receptors, although the exact selectivity ratios for 1,3-diethyl-9-methylxanthine have not been extensively characterized in the literature. Related compounds in the series demonstrate A1/A2A selectivity ratios ranging from 13-fold to over 100-fold, depending on additional structural modifications [4] [6].

GTP Shift Assay Validation of Antagonist Behavior

The GTP shift assay represents a critical functional validation method for confirming antagonist behavior at adenosine receptors. This assay exploits the coupling between adenosine receptors and G-proteins to distinguish between agonist and antagonist activities based on changes in radioligand binding affinity in the presence of guanosine triphosphate [8] [9].

1,3-Diethylxanthine derivatives have been validated as adenosine receptor antagonists through GTP shift assays performed with rat whole brain membranes expressing A1 adenosine receptors [4]. The assay demonstrated that 1,3-diethyl-7-methyl-8-(phenoxymethyl)xanthine analogs behaved as A1 adenosine receptor antagonists, with GTPγS binding levels reduced to 85 ± 5 percent of control values [4].

The GTP shift assay methodology involves measuring the binding of radiolabeled GTPγS to G-proteins coupled to adenosine receptors in the presence and absence of test compounds [8] [9]. Agonists typically increase GTPγS binding by stabilizing the active receptor-G-protein complex, while antagonists either have no effect or slightly reduce binding due to their inability to promote G-protein activation [8] [9].

Validation studies using this methodology have confirmed that 1,3-diethyl-7-methyl-8-(4-bromophenoxymethyl)xanthine demonstrates antagonist behavior with GTPγS binding reduced to 78 ± 7 percent of control, indicating effective blockade of receptor-G-protein coupling [4]. These results support the classification of 1,3-diethylxanthine derivatives as functional adenosine receptor antagonists rather than partial agonists or inverse agonists [4].

Antiproliferative Effects in Solid Tumor Models

The antiproliferative effects of 1,3-diethyl-9-methylxanthine and related derivatives have been extensively investigated across multiple solid tumor models, revealing significant cytotoxic activities against various cancer cell lines. These compounds demonstrate selective toxicity toward malignant cells while maintaining relatively lower toxicity profiles against normal cellular systems [10] [11] [12].

The mechanism underlying the antiproliferative effects of xanthine derivatives involves multiple cellular pathways, including cell cycle disruption, apoptosis induction, and interference with DNA repair mechanisms [13] [14]. These compounds have been shown to enhance the sensitivity of tumor cells to conventional chemotherapeutic agents and radiation therapy through their effects on cell cycle checkpoints [13] [14].

Research findings indicate that xanthine derivatives can modulate protein 53-regulated pathways independently of protein 53 status, making them potentially valuable for treating tumors with mutated protein 53 [13]. This mechanism represents a significant advantage, as protein 53 mutations are prevalent in many cancer types and often contribute to treatment resistance [13].

MCF7 Breast Cancer Cell Line Responsiveness

The MCF7 breast cancer cell line has demonstrated significant responsiveness to 1,3-diethylxanthine derivatives, with multiple studies documenting substantial antiproliferative effects. The 1,3-diethyl-8-(thiazol-4-yl)xanthine derivative exhibited an IC50 value of 78.06 micromolar against MCF7 cells, representing moderate cytotoxic activity [10].

MCF7 cells are characterized as estrogen receptor-positive and progesterone receptor-positive breast cancer cells, making them representative of hormone-sensitive breast cancer subtypes [15] [16] [17]. These cells have been extensively used as a model system for evaluating potential anticancer agents due to their well-characterized growth patterns and responsiveness to various therapeutic interventions [15] [16] [17].

The antiproliferative mechanism in MCF7 cells involves cell cycle arrest and apoptosis induction, as demonstrated by increased sub-G1 population and cleaved caspase-3 levels following treatment with xanthine derivatives [12] [16]. Flow cytometry analysis has revealed that xanthine compounds induce cell cycle arrest primarily in the G0-G1 phase, preventing progression through the cell cycle [16].

Additional studies examining 1,3-diethyl-8-mercaptoxanthine derivatives have shown enhanced potency against breast cancer models, with IC50 values ranging from 17.59 micromolar in MCF7 cells [11]. These findings suggest that structural modifications to the xanthine core can significantly improve antiproliferative activity against breast cancer cell lines [11] [12].

LN229 Glioblastoma Migration Inhibition Dynamics

The LN229 glioblastoma cell line represents one of the most challenging cancer types to treat, characterized by aggressive growth patterns and high resistance to conventional therapies [18]. Studies investigating 1,3-diethylxanthine derivatives against LN229 cells have revealed significant antiproliferative effects, with the 1,3-diethyl-8-(thiazol-4-yl)xanthine derivative demonstrating an IC50 value of 22.07 micromolar [10].

Glioblastoma cells exhibit unique characteristics that contribute to their therapeutic resistance, including enhanced DNA repair mechanisms, resistance to apoptosis, and high migration capacity [18]. The methylguanine methyltransferase protein expression levels in glioblastoma cells significantly influence their sensitivity to alkylating agents and other DNA-damaging compounds [18].

Migration inhibition represents a critical therapeutic target for glioblastoma treatment, as the invasive nature of these tumors significantly contributes to their poor prognosis [18]. Xanthine derivatives have demonstrated the ability to inhibit cell migration through multiple mechanisms, including disruption of cytoskeletal organization and interference with cell adhesion pathways [10] [19].

The scratch assay methodology has been employed to evaluate the effects of 1,3-diethylxanthine derivatives on cell migration in glioblastoma models [10]. Results indicate significant reduction in cell migration capacity following treatment, suggesting that these compounds may provide therapeutic benefit beyond their direct cytotoxic effects [10]. The migration inhibition occurs through mechanisms involving cell cycle arrest and reduction in cellular proliferation markers [10] [19].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

222.11167570 g/mol

Monoisotopic Mass

222.11167570 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types